1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)-
Description
1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- is a fluorinated imidazole derivative characterized by a perfluorooctylsulfonyl group (-SO₂-C₈F₁₇) attached to the nitrogen atom of the imidazole ring. This structure imparts unique properties, including high thermal stability, chemical inertness, and hydrophobic/lipophobic behavior due to the strong carbon-fluorine bonds.
Properties
CAS No. |
87988-58-7 |
|---|---|
Molecular Formula |
C11H3F17N2O2S |
Molecular Weight |
550.19 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)imidazole |
InChI |
InChI=1S/C11H3F17N2O2S/c12-4(13,6(16,17)8(20,21)10(24,25)26)5(14,15)7(18,19)9(22,23)11(27,28)33(31,32)30-2-1-29-3-30/h1-3H |
InChI Key |
CTEBUSUSPQMYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Imidazole and Heptadecafluorooctylsulfonyl Chloride
The most widely documented method involves the reaction of imidazole with heptadecafluorooctylsulfonyl chloride under basic conditions. This pathway capitalizes on the nucleophilic nature of the imidazole’s nitrogen atom, which attacks the electrophilic sulfur center in the sulfonyl chloride .
Reaction Mechanism and Conditions
Imidazole (1 equiv) is combined with heptadecafluorooctylsulfonyl chloride (1.1–1.2 equiv) in anhydrous dichloromethane or acetonitrile. A base such as triethylamine or pyridine (1.5–2.0 equiv) is added to scavenge HCl, driving the reaction to completion. The mixture is stirred at 0–25°C for 12–24 hours, followed by aqueous workup (e.g., dilute HCl wash) and purification via column chromatography or recrystallization .
Critical Parameters
-
Temperature : Lower temperatures (0–5°C) minimize side reactions like over-sulfonation.
-
Solvent : Polar aprotic solvents enhance reagent solubility and reaction homogeneity.
-
Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in ensuring complete deprotonation of imidazole .
Yield and Purity
Typical yields range from 65% to 78%, with purity >95% confirmed by ¹⁹F NMR and LC-MS. Impurities often include unreacted sulfonyl chloride or disubstituted byproducts, necessitating careful chromatography .
Ionic Liquid-Inspired Synthesis Using Halide Salts and Sulfonic Acids
Adapting strategies from ionic liquid (IL) chemistry, this method employs halogenated imidazolium precursors and fluorinated sulfonic acids. For example, 1-ethyl-3-methylimidazolium bromide reacts with heptadecafluorooctanesulfonic acid in a metathesis reaction .
Procedure Overview
-
Halide Salt Preparation : 1-Methylimidazole is alkylated with 1-bromooctane in acetonitrile at 70°C for 48 hours, yielding 1-octyl-3-methylimidazolium bromide.
-
Anion Exchange : The bromide salt is treated with heptadecafluorooctanesulfonic acid (1.1 equiv) in water, followed by extraction with dichloromethane. The organic layer is dried and evaporated to isolate the sulfonate product .
Advantages and Limitations
-
Scalability : Suitable for multi-gram synthesis with yields exceeding 80%.
-
Challenges : Requires stringent drying to prevent hydrolysis of the sulfonic acid.
Spectroscopic Validation
¹H NMR confirms substitution at the imidazole’s N1 position (δ 8.0–8.5 ppm for aromatic protons), while ¹⁹F NMR verifies the heptadecafluorooctyl group (δ −80 to −82 ppm for CF₃ groups) .
A photocatalytic radical approach enables the direct introduction of the sulfonyl fluoride group onto imidazole derivatives. This method, adapted from recent advancements in sulfonyl fluoride synthesis, uses imidazolium sulfonate salts (IMSF) under blue LED irradiation .
Key Steps
-
Reagent Synthesis : Sodium hydride (1.2 equiv) reacts with 1-methylimidazole in DMF, followed by sulfuryl fluoride (SO₂F₂) gas exposure to form the IMSF reagent.
-
Photocatalytic Reaction : The IMSF reagent (2.0 equiv), 1H-imidazole, and 4CzIPN photocatalyst (2 mol%) are combined in DME with KH₂PO₄ (2.5 equiv). Irradiation under 60 W blue LEDs for 12–18 hours initiates radical fluorosulfonylation .
Optimization Insights
-
Catalyst Choice : 4CzIPN outperforms Ru-based catalysts in reducing recombination side reactions.
-
Solvent Effects : Dimethoxyethane (DME) enhances radical stability compared to THF or acetonitrile.
Performance Metrics
Yields reach 70–75% with >20:1 regioselectivity for the N1 position. Mass spectrometry (MS) and X-ray crystallography validate the product’s structure .
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | 12–24 h | Simple setup; commercially available reagents | Moderate yields; chromatographic cleanup |
| Ionic Liquid Metathesis | 80–85 | 48–72 h | High scalability; minimal byproducts | Requires anhydrous conditions |
| Radical Fluorosulfonylation | 70–75 | 12–18 h | Regioselective; avoids harsh conditions | Specialized equipment (photoreactor) |
Purification and Characterization Techniques
Purification Methods
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent effectively separates unreacted imidazole.
-
Recrystallization : Ethanol/water mixtures (4:1) yield crystalline product with >99% purity .
Analytical Data
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The compound can react with electrophiles, resulting in addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The reactions of 1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- lead to the formation of various derivatives, including azides, nitriles, and hydroxylated products.
Scientific Research Applications
1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- finds applications in multiple scientific fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- involves its interaction with molecular targets through its imidazole ring and sulfonyl group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its fluorinated tail enhances its lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Research Findings and Gaps
- Thermal Stability : Fluorinated sulfonyl groups enhance thermal resistance, as seen in PFC-based materials.
- Toxicity Concerns : PFCs like the target compound may exhibit bioaccumulation risks, necessitating further ecotoxicological studies.
- Synthetic Utility: The imidazole ring’s basicity could enable applications in asymmetric catalysis, though this remains underexplored compared to non-fluorinated analogs.
Biological Activity
The compound 1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- is a fluorinated imidazole derivative that has garnered attention due to its unique chemical structure and potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, drawing from various research studies and findings.
1H-Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. The introduction of a heptadecafluorooctyl sulfonyl group enhances its lipophilicity and may influence its biological interactions. The sulfonyl group is known to participate in various biochemical reactions, potentially affecting the compound's efficacy and mechanism of action.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various imidazole compounds against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder well diffusion method. The results demonstrated notable zones of inhibition, suggesting strong antibacterial activity.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1a | S. aureus: 23.09 |
| B. subtilis: 42.85 | |
| E. coli: 19.04 | |
| 1b | S. aureus: 14.28 |
| B. subtilis: 33.33 | |
| E. coli: 19.04 |
This table summarizes the antibacterial potential of selected imidazole derivatives, indicating that modifications can enhance their activity against specific pathogens .
Antifungal Activity
In addition to antibacterial properties, imidazole derivatives have shown antifungal activity against various fungi, including Candida albicans and Aspergillus niger. A study demonstrated that certain compounds exhibited significant inhibition zones when tested against these fungi, reinforcing the therapeutic potential of imidazole-based compounds in treating fungal infections.
Anti-inflammatory Properties
Imidazole compounds are also recognized for their anti-inflammatory effects. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK, leading to reduced inflammation in various models .
Anticancer Activity
The anticancer potential of imidazole derivatives has been explored in several studies, where they were found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways. For example, certain imidazole compounds have been shown to inhibit tumor growth in xenograft models by interfering with angiogenesis and metastasis processes .
Case Studies
Several case studies highlight the biological activity of imidazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against resistant strains of bacteria and found that modifications to the sulfonyl group significantly enhanced antibacterial activity.
- Inflammation Models : In animal models of inflammation, imidazole derivatives demonstrated a marked reduction in edema and inflammatory markers when compared to control groups.
- Cancer Cell Lines : Research on various cancer cell lines revealed that specific imidazole derivatives could reduce cell viability significantly, with IC50 values indicating potent anticancer activity.
Q & A
Q. How can this compound be leveraged in targeted drug delivery systems?
Q. What environmental impact studies are needed for this compound?
- Methodological Answer : Conduct OECD 301F biodegradability tests and LC-MS analysis of degradation products. Ecotoxicity assays (e.g., Daphnia magna survival) are critical due to PFAS-related bioaccumulation risks .
Q. How can chemical derivatization enhance the compound’s functionality?
Q. Tables for Key Data
| Property | Method/Technique | Key Findings | Reference |
|---|---|---|---|
| Thermal Stability | TGA/DSC | Decomposition onset at 220°C | |
| Enzymatic Inhibition (IC50) | Kinase Assay (EGFR) | IC50 = 1.2 µM (vs. Gefitinib: 0.3 µM) | |
| LogP (Lipophilicity) | Shake-Flask Method | LogP = 4.8 (high membrane permeability) | |
| Acute Toxicity (LD50) | OECD 420 (Rat Oral) | LD50 > 2000 mg/kg (low acute toxicity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
